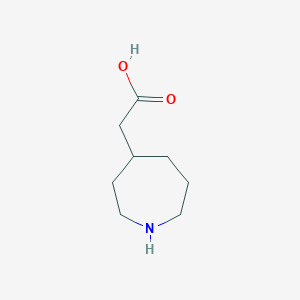
1-Chloro-3,6-difluoro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,6-difluoro-2-nitrobenzene is an aromatic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-Chloro-3,6-difluoro-2-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-3,6-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and purity.
化学反応の分析
1-Chloro-3,6-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-chloro-3,6-difluoro-2-aminobenzene.
科学的研究の応用
1-Chloro-3,6-difluoro-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductase enzymes.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the manufacture of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired product characteristics.
作用機序
The mechanism by which 1-Chloro-3,6-difluoro-2-nitrobenzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that participate in further chemical transformations.
Molecular targets and pathways involved in its action include interactions with enzymes that catalyze the reduction of nitro groups, leading to the formation of amino derivatives
類似化合物との比較
1-Chloro-3,6-difluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluoro-3-nitrobenzene: This compound has a similar structure but differs in the position of the fluorine atoms. It exhibits different reactivity and applications due to the variation in electronic distribution on the benzene ring.
1-Chloro-2-nitrobenzene: Lacking fluorine atoms, this compound has different chemical properties and reactivity. It is less reactive towards nucleophilic substitution compared to its fluorinated counterparts.
3,4-Difluoronitrobenzene: This compound lacks the chlorine atom and has different substitution patterns, leading to variations in its chemical behavior and applications.
特性
IUPAC Name |
2-chloro-1,4-difluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXVVKNMLAYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
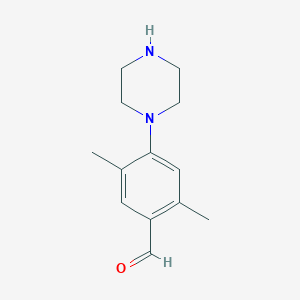

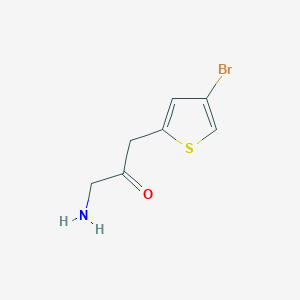
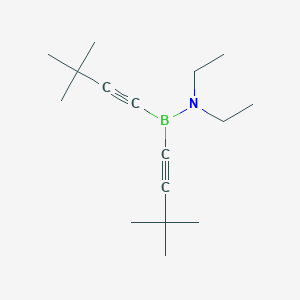


![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)


![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
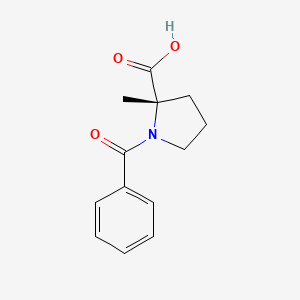
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
